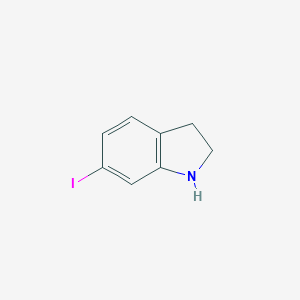

6-Iodoindoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBZEKELZUOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-46-1 | |

| Record name | 6-Iodoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Iodoindoline and Analogues

Synthetic Routes from Precursors: 6-Iodoindole Reduction Pathways

A primary and direct route to 6-iodoindoline involves the chemical reduction of the corresponding indole (B1671886) precursor, 6-iodoindole. This transformation targets the 2,3-double bond of the indole's pyrrole (B145914) ring while preserving the iodo-substituent on the benzene (B151609) ring. Various methodologies have been developed to achieve this selective reduction.

Chemical Reduction Methodologies (e.g., NaBH₃CN in HOAc)

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent particularly effective for the reduction of imines and, under acidic conditions, the pyrrole ring of indoles. wikipedia.orgsci-hub.seharvard.edu The electron-withdrawing nature of the cyano group diminishes the reactivity of NaBH₃CN compared to reagents like sodium borohydride (B1222165), allowing for greater functional group tolerance. wikipedia.org

For the conversion of 6-iodoindole to this compound, the reaction is typically performed in an acidic medium, such as acetic acid (HOAc). The acid protonates the indole ring, forming an intermediate iminium ion, which is the actual substrate for the hydride reagent. wikipedia.org This method is advantageous as it proceeds under relatively mild conditions and selectively reduces the C2-C3 double bond without affecting the C-I bond or other sensitive functional groups that might be present on the molecule.

| Precursor | Reagent | Solvent/Acid | Key Feature |

| 6-Iodoindole | Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid (HOAc) | Selective reduction of the pyrrole ring via an iminium ion intermediate under mildly acidic conditions. wikipedia.orgharvard.edu |

Alternative Catalytic and Reagent-Based Reductions to this compound

Beyond cyanoborohydride, other methods are available for the reduction of substituted indoles to indolines.

Catalytic Hydrogenation: This is a widely used and environmentally benign method for the reduction of double bonds. nih.gov The process involves the use of hydrogen gas (H₂) and a metal catalyst. youtube.comyoutube.com For the reduction of indoles to indolines, platinum on carbon (Pt/C) is an effective catalyst. nih.gov The reaction is often carried out in a protic solvent, and the addition of a Brønsted acid, like p-toluenesulfonic acid, can activate the indole substrate and enhance the reaction rate and yield. nih.gov A key challenge in the catalytic hydrogenation of indoles is preventing over-reduction of the benzene ring or catalyst poisoning by the resulting indoline (B122111) product. nih.gov However, carefully controlled conditions allow for the selective formation of the desired indoline.

| Precursor | Reagents/Catalyst | Conditions | Key Feature |

| Substituted Indoles | H₂, Platinum on Carbon (Pt/C) | p-Toluenesulfonic acid, Water, Room Temp. | Green methodology with high yields for various substituted indolines. nih.gov |

Other Reagent-Based Reductions: Reagents such as triethylsilane in combination with a strong acid like trifluoroacetic acid are also effective for indole reduction. This system provides a metal-free alternative to catalytic hydrogenation.

Regioselective Iodination Strategies for Indoline and Indole Systems

Achieving regioselective halogenation, particularly at the C6 position of the indole or indoline nucleus, is a significant synthetic challenge due to the inherent reactivity of the C2 and C3 positions in the pyrrole ring. researchgate.net Advanced strategies often employ directing groups or specialized reaction conditions to achieve the desired C6-functionalization.

Direct Iodination Approaches and Reaction Conditions

Directing-group strategies are pivotal for achieving high regioselectivity in the functionalization of the indole's benzene ring. For C6-iodination, a removable directing group can be installed on the indole nitrogen. For instance, a di-tert-butylphosphinoyl (P(O)tBu₂) group has been shown to effectively direct C-H arylation to the C6 position in the presence of a copper catalyst. acs.org While this specific example demonstrates arylation, the principle of using a directing group to facilitate C-H activation at a remote position is applicable to iodination as well. Such strategies overcome the intrinsic reactivity of the indole core, enabling functionalization at less accessible positions. researchgate.netacs.org

Electrochemical Iodination Methodologies (e.g., Iodine-Mediated C(sp²)-H Amination for Indoline Synthesis)

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, using electrons as reagents to avoid harsh oxidants or catalysts. mdpi.com An iodine-mediated electrochemical approach has been developed for the intramolecular C(sp²)-H amination of 2-vinyl anilines, which allows for a switchable synthesis of both indoline and indole derivatives. acs.orgnih.govresearchgate.netorganic-chemistry.org

In this process, iodide is oxidized at the anode to generate molecular iodine. This in-situ generated iodine then participates in the cyclization of the substrate. organic-chemistry.org By controlling the reaction additives, the process can be directed to selectively produce either indolines or indoles. organic-chemistry.org While this method synthesizes the indoline ring itself rather than iodinating a pre-existing one, it represents a key advance in using electrochemistry and iodine mediators in the synthesis of complex indoline structures. organic-chemistry.org Another environmentally friendly electrochemical method enables the iodoamination of various indole derivatives, introducing both C-N and C-I bonds in a single step without the use of metal catalysts or chemical oxidants. organic-chemistry.org

| Substrate Type | Method | Mediator/Electrolyte | Key Feature |

| 2-Vinyl Anilines | Anodic Oxidation | Iodine (from Me₄NI) | Metal-free, switchable synthesis of indoline or indole derivatives. organic-chemistry.org |

| Indole Derivatives | Electrochemical Iodoamination | NH₄I | Metal- and oxidant-free dual functionalization to form C-N and C-I bonds. organic-chemistry.org |

Halogenation of Indoline Precursors at the C6 Position

Controlling halogenation on the benzene ring of an indole nucleus requires deactivating the more nucleophilic pyrrole ring. One effective strategy is the introduction of electron-withdrawing groups at the N1 position.

A study on the regioselective bromination of methyl indolyl-3-acetate demonstrated that the installation of an electron-withdrawing carbomethoxy group at the N1 position effectively deactivates the five-membered ring. researchgate.net This deactivation prevents electrophilic attack at the C2 or C3 positions and directs the halogenation to the electron-rich benzene ring. Subsequent bromination using bromine in carbon tetrachloride occurred selectively at the C6 position. researchgate.net The directing groups can then be removed under basic conditions to yield the final 6-bromoindole (B116670) product. researchgate.net This principle is directly applicable to C6-iodination, providing a reliable pathway to 6-haloindoles which can then be reduced to the corresponding 6-haloindolines.

| Precursor | Strategy | Halogenating Agent | Result |

| Methyl indolyl-3-acetate | Introduction of N1 electron-withdrawing group | Bromine (Br₂) in CCl₄ | Regioselective bromination at the C6 position. researchgate.net |

Multi-component Reactions and Tandem Processes for Substituted Indolines

Multi-component reactions (MCRs) and tandem (or domino) processes are highly efficient synthetic strategies that enable the construction of complex molecular architectures from simple starting materials in a single operation, thereby minimizing waste and saving time. nih.govbeilstein-journals.org While the direct synthesis of this compound via an MCR is not extensively documented, several tandem methodologies for constructing substituted indolines can be adapted by using appropriately functionalized precursors.

A notable strategy involves the use of zirconocene-stabilized benzyne (B1209423) complexes. This method facilitates the regiospecific synthesis of polysubstituted indolines. The key steps include the generation of the benzyne complex, followed by an intramolecular olefin insertion to create tricyclic indoline zirconacycles. These intermediates can be cleaved with iodine to yield diiodo indolines, which serve as versatile precursors for a variety of indoline products. researchgate.net

Another powerful approach is the palladium-catalyzed tandem reaction. For instance, a process involving an initial Buchwald-Hartwig amination followed by an intramolecular cyclization can form the indoline ring system. researchgate.net By starting with an appropriately substituted iodo-aniline, this method could be tailored to produce indolines bearing an iodine atom.

Tandem radical cyclizations also provide a robust entry to the indoline core. researchgate.net These reactions can be designed to incorporate various substituents, and the use of a starting material containing an iodine atom on the aromatic ring would directly lead to the formation of iodo-substituted indoline derivatives. These processes often proceed under mild conditions and show good tolerance for a range of functional groups. researchgate.net

Table 1: Overview of Tandem Processes for Indoline Synthesis

| Tandem Strategy | Key Intermediates/Catalysts | Potential for Iodinated Products | Reference |

|---|---|---|---|

| Zirconocene-Mediated Cyclization | Zirconocene-stabilized benzyne complexes | Directly yields diiodo indolines via iodinolysis of zirconacyclic intermediates. | researchgate.net |

| Palladium-Catalyzed Amination/Cyclization | Palladium catalysts (e.g., Pd(OAc)2) | Applicable by using iodo-substituted anilines as starting materials. | researchgate.net |

| Radical Tandem Cyclization | Radical initiators, photoredox catalysts | Feasible with iodo-substituted precursors, offering mild reaction conditions. | researchgate.net |

Stereoselective and Enantioselective Synthesis of Indoline Derivatives bearing Iodine

The development of stereoselective methods to produce chiral indolines is of significant interest due to the prevalence of these motifs in biologically active compounds. Introducing iodine into these chiral scaffolds further enhances their synthetic utility.

One prominent method for the asymmetric synthesis of indolines is the C–H insertion of donor/donor carbenes, often catalyzed by chiral rhodium complexes. nih.gov This methodology allows for the rapid construction of densely substituted, enantioenriched five-membered rings. The reaction proceeds by generating a rhodium carbene, which then undergoes an intramolecular C-H insertion. While the direct application to produce this compound has not been specified, the tolerance of similar catalytic systems to halogens suggests its feasibility. This approach has been used to synthesize a variety of substituted indolines with high levels of diastereo- and enantioselectivity. nih.gov

Palladium-catalyzed reactions have also been successfully employed for the enantioselective synthesis of indoline derivatives. For example, a sequential palladium-catalyzed asymmetric allylic amination/oxidation of indolines can produce N-allylindoles with high enantiomeric excess. rsc.org Similarly, copper-catalyzed hydroamination methods have proven effective for preparing highly functionalized, chiral indolines. A diastereo- and enantioselective CuH-catalyzed protocol offers a mild and functional-group-tolerant route to cis-2,3-disubstituted indolines. organic-chemistry.org The compatibility of these catalytic systems with halogenated aryl groups makes them promising for the synthesis of chiral iodoindoline derivatives.

Table 2: Enantioselective Methods for Substituted Indoline Synthesis

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Intramolecular C-H Insertion | Chiral Rhodium Tetracarboxylates | Forms densely substituted indolines with high diastereo- and enantioselectivity. | nih.gov |

| Asymmetric Allylic Amination | Palladium Complexes with Chiral Ligands | Generates N-functionalized chiral indolines with high enantiomeric excess. | rsc.org |

| CuH-Catalyzed Hydroamination | Copper Hydride Complexes | Produces highly functionalized cis-2,3-disubstituted indolines under mild conditions. | organic-chemistry.org |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This approach is particularly useful for introducing an iodine atom onto a pre-formed indoline nucleus, a strategy that is often more straightforward than carrying the iodo-substituent through a multi-step synthesis.

The most direct and common route to this compound is through the diazotization of 6-aminoindoline, followed by a Sandmeyer-type reaction. This two-step sequence involves:

Diazotization : 6-Aminoindoline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Iodination : The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to displace the diazo group and install the iodine atom at the 6-position.

This classical transformation is a reliable method for the synthesis of aryl iodides from anilines and their heterocyclic analogues.

Another potential FGI route is the direct electrophilic iodination of the indoline ring. However, the regioselectivity of this reaction is highly dependent on the directing effects of the substituents on the ring. For a simple indoline, electrophilic substitution typically occurs at the 5-position due to the activating, para-directing effect of the nitrogen atom. Therefore, to achieve substitution at the 6-position, a directing group would be required to override this inherent preference, making the FGI from 6-aminoindoline a more regiochemically precise and widely used method.

Table 3: Functional Group Interconversion for this compound Synthesis

| Starting Material | Reagents | Transformation | Key Advantages |

|---|---|---|---|

| 6-Aminoindoline | 1. NaNO2, H+ 2. KI | Diazotization followed by Sandmeyer-type iodination. | High regioselectivity, reliable, and well-established method. |

| Indoline | Iodinating Agent (e.g., I2, NIS) | Direct Electrophilic Aromatic Substitution | Atom economical, but generally lacks regioselectivity for the 6-position. |

Reactivity Profiles and Mechanistic Elucidation of 6 Iodoindoline

Functionalization of the Indoline (B122111) Nitrogen and Benzene (B151609) Ring

The indoline scaffold provides two primary sites for chemical modification: the nucleophilic nitrogen atom within the saturated pyrroline (B1223166) ring and the aromatic benzene ring, particularly at the C6 position bearing the iodine substituent.

Functionalization of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key site for functionalization, enabling the synthesis of a variety of N-substituted derivatives. This nitrogen is nucleophilic and can participate in reactions such as N-alkylation and N-acylation. N-protection strategies are also commonly employed to facilitate reactions at other positions of the molecule or to modify the electronic properties of the indoline core. For instance, the formation of N-Tosyl-6-iodoindoline exemplifies the functionalization of the indoline nitrogen with a tosyl group, which typically serves as a protecting group or an activating group for further transformations.

Functionalization of the Benzene Ring

The benzene ring of 6-Iodoindoline offers opportunities for functionalization, primarily driven by the presence of the iodine atom at the C6 position. Aryl iodides are well-known substrates in transition-metal-catalyzed cross-coupling reactions, such as Heck, Sonogashira, and Suzuki reactions, which enable the formation of new carbon-carbon bonds. While specific examples for this compound in these reactions are not extensively detailed in readily available literature, the C6 iodine is a suitable handle for such transformations.

A notable example of benzene ring functionalization involving this compound is its participation in organometallic reactions. N-Tosyl-6-iodoindoline has been shown to undergo smooth iodine/magnesium exchange, followed by subsequent Grignard coupling. This sequence allows for the introduction of various carbon-based substituents at the C6 position.

Furthermore, related iodinated indoline derivatives have demonstrated reactivity on the benzene ring through benzyne-mediated cyclization/functionalization protocols. For example, a 4-iodoindoline derivative was utilized in a benzyne-mediated process where the 7-position of the indoline product could be functionalized with various halogen groups (Br, Cl, I) by terminating the reaction with appropriate electrophiles. This highlights the potential for diverse functionalization patterns on the indoline benzene ring, even if specific conditions for this compound are not explicitly documented for all methodologies.

The reactivity at the C6 position due to the iodine substituent is summarized in the table below, focusing on the demonstrated Grignard coupling:

Table 1: Functionalization of this compound at the Benzene Ring (C6)

| Substrate | Reaction Type | Reagent/Conditions | Product Type (C6 functionalization) | Reference |

| N-Tosyl-6-Iodoindoline | Iodine/Magnesium Exchange | iPrMgCl in THF (implied) | N/A (intermediate) | |

| N-Tosyl-6-Iodoindoline | Grignard Coupling | Tetrameth (implied Grignard reagent) | C6-substituted Indoline |

Reaction Mechanisms and Intermediates (e.g., ionic vs. radical pathways)

Organic reactions involving this compound, or indolines in general, can proceed through various mechanistic pathways, broadly categorized as ionic (polar) or radical. The specific mechanism depends heavily on the reagents, reaction conditions, and the inherent electronic properties of the indoline system.

Ionic Pathways

Ionic reactions, also known as polar reactions, involve the heterolytic cleavage of bonds, where electrons move in pairs, leading to the formation of charged intermediates such as carbocations, carbanions, or other electrophilic and nucleophilic species. These reactions typically occur in liquid solutions, with solvent molecules often assisting in the stabilization of charged intermediates.

The Grignard coupling reaction observed with N-Tosyl-6-iodoindoline proceeds via an ionic mechanism. The initial iodine/magnesium exchange forms an organomagnesium intermediate (a Grignard reagent), which is a strong nucleophile. This nucleophilic Grignard reagent then attacks an electrophilic carbon center (e.g., in a ketone or aldehyde), forming a new carbon-carbon bond and proceeding through charged intermediates.

Another example of an ionic pathway in indoline chemistry is the benzyne-mediated cyclization/functionalization protocol. In this mechanism, a strong base deprotonates an ortho-halo aminoethylbenzene precursor, generating a highly reactive benzyne (B1209423) intermediate through β-elimination of a hydrogen halide. Subsequent intramolecular nucleophilic addition of an amide anion to the benzyne, followed by trapping of the resulting sp² metal species with an electrophile, leads to the formation of functionalized indoline products. This process involves distinct charged intermediates and electron pair movements.

Radical Pathways

Radical reactions involve the homolytic cleavage of bonds, where each atom retains one electron from the broken bond, resulting in the formation of neutral, highly reactive radical intermediates that possess an unpaired electron. These reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps.

While direct, detailed examples of radical pathways specifically for this compound are less documented, radical cyclizations are a known class of reactions in the broader indoline and indolinone chemistry. For instance, radical cyclization of N-allyl-7-bromo-3a-methyl-hexahydroindolinone systems has been studied, demonstrating that such processes can lead to the formation of six-membered rings through 6-endo-trig ring closure or rearrangement of intermediate methylene-cyclopentyl radicals. The reactivity of the C-I bond in aryl iodides can also be leveraged in radical processes, as the C-I bond is relatively weak and can undergo homolytic cleavage to generate aryl radicals under appropriate conditions (e.g., with radical initiators). These aryl radicals could then participate in subsequent radical additions or substitutions.

Table 2: Comparison of Ionic and Radical Reaction Characteristics

| Characteristic | Ionic (Polar) Reactions | Radical Reactions |

| Bond Cleavage | Heterolytic (unequal electron distribution) | Homolytic (equal electron distribution) |

| Electron Movement | Electron pairs | Single electrons (half-headed arrows) |

| Intermediates | Charged species (carbocations, carbanions) | Neutral, highly reactive radicals (unpaired electron) |

| Examples (Indoline context) | Grignard coupling, Benzyne-mediated reactions | Radical cyclizations (for indolinones) |

Role of 6 Iodoindoline As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems featuring the Indoline (B122111) Core

The iodine atom at the 6-position of the indoline core serves as a key functional group for constructing fused polycyclic systems through palladium-catalyzed intramolecular cyclizations. taylorfrancis.comnih.gov Methodologies such as the Heck, Sonogashira, and Buchwald-Hartwig reactions are instrumental in this context. nih.govresearchgate.net The general strategy involves first attaching a side chain to the indoline nitrogen, which contains an unsaturated moiety like an alkene or alkyne. The iodine on the aromatic ring can then react with this unsaturated bond in the presence of a palladium catalyst to form a new ring fused to the original indoline scaffold.

A prime example of this strategy is the intramolecular Heck reaction. nih.gov In a typical sequence, N-alkenylated 6-iodoindoline can be subjected to a palladium catalyst, which facilitates the formation of a new carbon-carbon bond between the aromatic ring and the alkene, leading to the creation of fused tricyclic indolines. taylorfrancis.com This method is highly effective for forming five- and six-membered rings. nih.gov

Similarly, a Sonogashira coupling followed by an intramolecular cyclization cascade can be employed. rsc.org This involves coupling an N-propargyl-6-iodoindoline with another reactant, followed by an in-situ cyclization to generate complex fused heterocycles. The versatility of these palladium-catalyzed reactions allows for the synthesis of a wide range of annulated N-heterocycles, which are structures of significant interest in medicinal chemistry. researchgate.net

Table 1: Representative Intramolecular Heck Cyclization This table illustrates a representative transformation for creating fused heterocyclic systems from a this compound derivative. Conditions are typical for this class of reaction.

| Reactant | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-allyl-6-iodoindoline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | Fused tricyclic indoline |

Construction of Biologically Active Scaffolds and Natural Product Analogues

The indoline framework is a "privileged scaffold" found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net this compound serves as a crucial starting material for building these complex and often bioactive molecules. rsc.orgnih.govnih.gov Its ability to undergo predictable and high-yielding cross-coupling reactions makes it an ideal precursor for creating analogues of natural products or novel scaffolds for drug discovery.

Indole (B1671886) alkaloids are a large and structurally diverse class of natural products, many of which possess significant physiological activity. nih.govwikipedia.orgnih.gov While specific total syntheses commencing directly from this compound are specialized, the strategic use of halogenated indoles is a well-established approach in the synthesis of these complex targets. nih.gov The this compound precursor can be elaborated through sequential cross-coupling reactions to build the complex carbon skeleton characteristic of many alkaloids. For instance, a Sonogashira coupling can introduce an alkyne side chain, which can then be further manipulated and cyclized to form the polycyclic systems found in alkaloids like strychnine (B123637) or reserpine. nih.govwikipedia.org The indoline core itself may be a feature of the final product, or it can be oxidized at a later stage to form the corresponding indole.

The synthesis of polycyclic indole structures, particularly those containing spirocyclic centers, is a significant challenge in organic chemistry. Spiroindolines and spiroindoles are important motifs in a wide range of pharmaceuticals and natural alkaloids. nih.gov this compound derivatives are valuable precursors for accessing these complex architectures. One advanced strategy involves a palladium-catalyzed cascade reaction, where an initial intermolecular coupling at the 6-iodo position is followed by an intramolecular cyclization that forms the spirocyclic system. researchgate.net Although the synthesis of spiroindolines is known to be challenging, the use of halogenated precursors provides a reliable entry point for such transformations. nih.gov

Table 2: Examples of Polycyclic Scaffolds Accessible from Indoline Precursors This table showcases the types of complex ring systems that can be synthesized using strategies involving halogenated indoline building blocks.

| Precursor Type | Key Reaction | Resulting Scaffold | Relevance |

|---|---|---|---|

| N-alkenyl-6-iodoindoline | Intramolecular Heck Reaction | Fused Tricyclic Indoline | Core of various alkaloids |

| This compound | Multi-step coupling & cyclization | Spiro[indoline-3,X']-heterocycle | Found in bioactive natural products |

| N-alkynyl-6-iodoindoline | Sonogashira/Cyclization Cascade | Annulated Pyrido-indoles | Pharmacologically active systems |

Development of Chemical Libraries and Diverse Molecular Architectures

In modern drug discovery, the creation of chemical libraries—large collections of structurally related compounds—is essential for high-throughput screening to identify new therapeutic leads. nih.gov Diversity-oriented synthesis (DOS) aims to efficiently generate collections of molecules with a high degree of structural diversity. This compound is an excellent scaffold for DOS because the carbon-iodine bond is highly amenable to a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions.

By starting with a common this compound core, chemists can "decorate" the 6-position with hundreds of different chemical fragments. Using reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines), a vast and diverse library of molecules can be rapidly synthesized in parallel. researchgate.net This approach allows for a systematic exploration of the chemical space around the indoline scaffold, which is critical for developing structure-activity relationships (SAR) and optimizing lead compounds. nih.gov

Table 3: Library Generation via Cross-Coupling Reactions of this compound This table illustrates how different palladium-catalyzed reactions can be used to create a diverse chemical library from a single this compound precursor.

| Reaction Name | Coupling Partner | Bond Formed | Example of Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C (Aryl) | Phenyl, Pyridyl, Thienyl |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Phenylethynyl, Trimethylsilylethynyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Morpholino, Piperidinyl, Aniline |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. This allows chemists to fine-tune the properties of a promising drug candidate—such as its potency, selectivity, or metabolic stability—without having to restart the entire synthesis. The this compound moiety is an ideal handle for LSF.

If a lead compound in a drug discovery program contains a this compound core, the iodine atom can be selectively replaced with a wide range of other functional groups using the same palladium-catalyzed reactions employed in library synthesis. For example, a Suzuki-Miyaura coupling could be used to introduce a new aryl group to improve target binding, or a Buchwald-Hartwig amination could add a polar amine to enhance solubility. The reliability and functional group tolerance of these reactions make them suitable for use on complex molecules that may have many other sensitive functional groups. This approach significantly accelerates the drug discovery process by enabling the rapid generation of new analogues with potentially improved properties. nih.gov

Investigations into the Biological Relevance of 6 Iodoindoline Derivatives

Molecular Target Identification and Ligand-Receptor Interactions

Other Protein Binding Investigations

The biological relevance of 6-Iodoindoline derivatives, particularly this compound itself, has been explored through investigations into their interactions with various protein targets. One notable study utilized in silico screening to examine the binding patterns of indole-based iodine-fluorine compounds, including this compound, with the glutamate-gated chloride channel (GluCl). researchgate.net

Molecular docking studies revealed that this compound forms hydrogen bonds with the hydrophobic Leucine 218 (Leu 218) residue within the GluCl protein. This interaction results in a calculated binding energy score of -5.33 kcal/mol. researchgate.net This finding suggests a potential mechanism by which this compound could exert biological effects through direct interaction with this specific ion channel.

The binding characteristics are summarized in the table below:

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Residue Interactions | Interaction Type |

| This compound | GluCl | -5.33 | Leu 218 | Hydrogen bonds |

Structure-Activity Relationship (SAR) Studies of Iodoindoline Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications influence the biological activity of compounds. While comprehensive SAR studies focusing exclusively on this compound derivatives are not extensively detailed in the current literature, broader investigations into indole (B1671886) and related indoline (B122111) scaffolds provide insights into the impact of halogen substituents on biological activity.

General SAR analyses of indole derivatives have frequently highlighted the significant role of halogenation in modulating their therapeutic potential. For instance, the presence of halogen substituents, including iodine, on the indole core has been observed to influence various biological activities, such as nematicidal effects. researchgate.net Studies on other indole derivatives have indicated that halogen substituents can be crucial for activity. jetir.org For example, in some acetamide (B32628) derivatives of oxindole, halogen substituents were found to play a key role in their activity. nih.gov Similarly, aryl and aryl halide substitutions on the indole ring have been shown to enhance activity in certain contexts. nih.gov

Computational and Theoretical Approaches in 6 Iodoindoline Research

Quantum Chemical Calculations (e.g., DFT Studies) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to elucidate the structural and electronic properties of chemical compounds. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. sigmaaldrich.com This approach allows for the prediction of various molecular parameters, such as bond lengths, bond angles, vibrational frequencies, and electronic distributions, including Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential maps. sigmaaldrich.comnih.gov

While specific, detailed DFT studies focusing solely on the structural and electronic properties of 6-Iodoindoline are not extensively documented in the readily available literature, the methodologies applied to similar halogenated indole (B1671886) derivatives provide a strong indication of the types of insights that can be gained. For instance, DFT calculations have been performed on 5-iodoindole (B102021) to determine its structural, vibrational, thermodynamic, electronic, and nonlinear optical properties. sigmaaldrich.combioregistry.iofishersci.fi These studies often utilize the Becke-3-Lee-Yang-Parr (B3LYP) functional with various basis sets, such as DGDZVP, LANL2DZ, and 6-311++G(d,p), to achieve good agreement between theoretical and experimental data for parameters like bond lengths and bond angles. sigmaaldrich.combioregistry.io Such quantum chemical approaches are equally applicable to this compound, offering the potential to accurately characterize its optimized geometry, charge distribution, and reactivity profiles, which are fundamental for understanding its chemical behavior and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iodoindoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes statistical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. This method is crucial in drug discovery for predicting unknown molecular properties and optimizing compound design.

This compound has been included in QSAR models, indicating its relevance within datasets used to predict various activities of indole derivatives. For example, this compound was part of a training set in QSAR models built on a collection of 73 indole derivatives for activity prediction. Although the specific activity being predicted for this compound in this context is not detailed, its inclusion demonstrates its utility as a structural component in such predictive models. QSAR studies typically involve calculating molecular descriptors that characterize the compound's structural, electronic, and physicochemical features, which are then correlated with observed activities using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. These models can provide insights into which structural features are critical for a specific biological effect, guiding the rational design of more potent or selective derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking simulations are computational methods used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein, and to estimate the strength of the binding. This technique is a cornerstone of structure-based drug design for identifying potential hit candidates.

In the context of this compound, molecular docking simulations have been performed to assess its binding capabilities with specific biological targets. Notably, this compound was subjected to in silico screening against the glutamate-gated chloride channel (GluCl). In this study, this compound demonstrated a binding energy score of -5.33 kcal/mol and was observed to form hydrogen bonds with the hydrophobic Leu 218 residue within the GluCl binding site. For comparison, another related compound, 7-fluoro-5-iodoindole, also showed binding to GluCl with a binding energy score of -5.15 kcal/mol, interacting with the polar Ser 260 residue. These findings highlight the potential of this compound and its derivatives as ligands for ion channels, which are important drug targets.

Table 1: Molecular Docking Results for this compound and Related Compounds with GluCl

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residue(s) |

| This compound | GluCl | -5.33 | Leu 218 (hydrophobic) |

| 7-Fluoro-5-iodoindole | GluCl | -5.15 | Ser 260 (polar) |

Mechanistic Computational Studies of Reactions Involving this compound

Mechanistic computational studies employ quantum chemical calculations and molecular dynamics simulations to elucidate the detailed pathways and energy profiles of chemical reactions. These studies aim to identify transition states, intermediates, and the energetic barriers involved in a reaction, providing a deeper understanding of its kinetics and selectivity.

While specific mechanistic computational studies directly involving this compound as a reactant or product are not prominently featured in the current literature search, computational methods have been extensively applied to understand the reaction mechanisms of related indole and other organic compounds. For example, DFT has been used to investigate the polymerization mechanisms of indole, fishersci.fi the direct bromination of substituted indoles, and various transition metal-catalyzed reactions involving indole derivatives. These studies often explore factors such as regioselectivity, stereoselectivity, and the role of catalysts or solvents. The principles and computational tools (e.g., potential energy surface mapping, intrinsic reaction coordinate calculations) used in these studies could be readily applied to investigate the reaction mechanisms of this compound, for instance, in electrophilic aromatic substitutions, functionalization reactions, or transformations involving the indoline (B122111) nitrogen or saturated ring.

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are computational strategies used to accelerate the discovery of new compounds with desired properties, particularly in drug discovery. Virtual screening involves computationally searching large databases of real or virtual molecules to identify potential hits, while virtual library design focuses on creating novel compound collections based on specific scaffolds or reaction schemes.

This compound has been part of in silico screening efforts, as demonstrated by its inclusion in a study involving "indole based iodine-fluorine compounds" for molecular docking against the glutamate-gated chloride channel (GluCl). This indicates that the this compound scaffold is considered a relevant starting point or component for designing and screening potential bioactive molecules. Virtual library design often leverages the concept of a common core structure (scaffold) and systematically varies substituents to generate a combinatorial library of virtual molecules. This approach allows researchers to explore vast chemical spaces efficiently and prioritize compounds for synthesis and experimental testing. The indoline scaffold, with its inherent structural diversity and potential for various functionalizations, makes it a suitable candidate for such virtual library design and subsequent in silico screening campaigns aimed at identifying compounds with specific biological activities.

Future Research Trajectories and Interdisciplinary Outlook for 6 Iodoindoline

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

Future research in the synthesis of 6-iodoindoline and its derivatives is expected to prioritize sustainability, efficiency, and atom economy. Green chemistry principles are increasingly guiding the development of new synthetic routes.

Key areas of development include:

Flow Chemistry and Microfluidic Reactors: Continuous-flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and easier scalability. Future methodologies will likely adapt and optimize interrupted Fischer indolization and other cyclization strategies for this compound synthesis within microfluidic systems. nih.gov This approach allows for rapid reaction optimization and can facilitate multi-step sequences in a continuous, automated fashion.

One-Pot and Tandem Reactions: To reduce waste and improve efficiency, researchers are focusing on one-pot processes where multiple transformations occur in a single reaction vessel. A potential future direction is the development of a one-pot synthesis of functionalized 6-iodoindolines that combines C-H activation, iodination, and subsequent cyclization or coupling reactions. rsc.org This minimizes intermediate purification steps, saving time, solvents, and resources.

Catalysis Innovation: While palladium-catalyzed reactions are common, future research will explore the use of more abundant and less toxic metal catalysts, such as copper or iron, for the synthesis and functionalization of this compound. Additionally, the development of recyclable, solid-supported catalysts and photocatalysis represents a significant step towards more sustainable processes. acs.org Visible-light-mediated reactions, for instance, can provide mild conditions for radical cyclizations to form complex indole (B1671886) and indoline (B122111) frameworks. acs.org

| Methodology | Traditional Approach (Batch) | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Process Type | Multi-step, batch processing with intermediate isolation | One-pot synthesis, continuous flow chemistry nih.gov | Reduced waste, improved safety, higher throughput |

| Catalysis | Homogeneous precious metal catalysts (e.g., Palladium) | Heterogeneous/recyclable catalysts, earth-abundant metals, photocatalysis acs.org | Lower cost, reduced metal contamination, reusability |

| Solvents | Often relies on volatile organic compounds (VOCs) | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions | Reduced environmental impact and operational hazards |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, visible light energy acs.org | Faster reaction times, lower energy consumption |

Novel Applications in Materials Science and Chemical Biology

The unique electronic properties conferred by the iodine atom make this compound a promising candidate for applications beyond its traditional role as a synthetic intermediate.

Materials Science: The indoline core is structurally related to indigo, a natural semiconductor. spie.org Future research could explore the potential of this compound derivatives in organic electronics. The heavy iodine atom can enhance intersystem crossing and promote spin-orbit coupling, properties that are valuable in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Polymerized films of this compound-containing monomers could be investigated for their charge-transport properties and potential use as semiconductors or conductive materials. youtube.com

Chemical Biology: In chemical biology, this compound can serve as a scaffold for developing new chemical probes and modulators of biological processes. The iodine atom provides a handle for "click" chemistry or other bio-orthogonal reactions, enabling the attachment of fluorescent tags or affinity labels. Furthermore, halogen bonding is increasingly recognized as a significant intermolecular interaction in protein-ligand binding. nih.gov Future studies could design this compound-based molecules as inhibitors of enzymes like protein kinases, where the iodine atom acts as a halogen bond donor to improve binding affinity and selectivity. nih.govsemanticscholar.org

| Field | Potential Application | Rationale / Key Feature | Research Direction |

|---|---|---|---|

| Materials Science | Organic Semiconductors in OFETs/OLEDs | Indoline core is a potential semiconductor; iodine enhances spin-orbit coupling. spie.orgresearchgate.net | Synthesis and characterization of this compound-based polymers and thin films. |

| Chemical Biology | Protein Kinase Inhibitors | Iodine can form halogen bonds with protein backbones, enhancing binding affinity. nih.gov | Design and synthesis of this compound derivatives as ATP-competitive inhibitors. |

| Chemical Biology | Bio-orthogonal Probes | The C-I bond can be used for tagging molecules via cross-coupling reactions. | Development of tagged this compound probes for cellular imaging and target identification. |

Advanced Spectroscopic Characterization and Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and application of this compound, advanced characterization techniques are essential.

Advanced Spectroscopic Characterization: While standard NMR and mass spectrometry are routine, future research will benefit from more sophisticated techniques. Two-dimensional NMR experiments, such as HSQC and HMBC, will be crucial for unambiguously assigning the structure of complex derivatives. For chiral this compound compounds, the use of chiral shift reagents and advanced techniques like Vibrational Circular Dichroism (VCD) could become more common for determining absolute stereochemistry. Nuclear Overhauser Effect (NOESY) spectroscopy can provide critical insights into the 3D conformation of these molecules, which is vital for understanding their interaction with biological targets. ipb.pt

Real-Time Reaction Monitoring: Process Analytical Technology (PAT) is poised to revolutionize the synthesis of fine chemicals. Implementing in-situ monitoring tools such as ReactIR (FTIR spectroscopy), Raman spectroscopy, or online HPLC can provide real-time data on reaction kinetics, conversion rates, and the formation of impurities. acs.org For the synthesis of this compound, these techniques could be used to precisely control reaction endpoints, optimize catalyst loading, and ensure batch-to-batch consistency, leading to higher yields and purity. acs.org This is particularly valuable in flow chemistry setups where continuous monitoring is key to maintaining stable operation.

Translational Research and Drug Discovery Endeavors

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings. acs.org this compound is a valuable building block in this endeavor due to the unique properties of the iodine substituent in medicinal chemistry.

Scaffold for Drug Candidates: The indoline structure is a core component of numerous biologically active compounds. The iodine atom in this compound serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries for high-throughput screening. calibrechem.com

Modulation of Pharmacokinetic Properties: The iodine atom can significantly influence the metabolic stability and pharmacokinetic profile of a drug candidate. Its lipophilicity can enhance membrane permeability and oral absorption. Furthermore, strategic placement of an iodine atom can block sites of metabolic attack, thereby increasing the half-life of a drug. nih.gov

Bioisosteric Replacement and Privileged Fragments: In drug design, an iodine atom can serve as a bioisostere for other groups, helping to fine-tune the steric and electronic properties of a lead compound. The this compound moiety itself can be considered a "privileged building block," a structural fragment that is capable of binding to multiple biological targets with high affinity. taylorfrancis.com This makes it an attractive starting point for developing new therapies against a range of diseases, including cancer and neurological disorders. calibrechem.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize 6-Iodoindoline while ensuring reproducibility and safety?

- Methodological Answer : Begin by reviewing established protocols for indoline derivatives, adapting iodination methods (e.g., electrophilic substitution) with rigorous control of reaction conditions (temperature, solvent purity, stoichiometry). Include safety measures outlined in chemical safety data sheets, such as using fume hoods and personal protective equipment (PPE) when handling iodine reagents . Validate reproducibility by repeating syntheses ≥3 times, documenting deviations, and cross-referencing spectral data (NMR, IR) with literature. Pre-plan milestones and risk assessments to align with Good Research Practices .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and isotopic patterns.

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regioselectivity.

- Elemental Analysis : Quantify iodine content to assess reaction efficiency.

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines for indoline derivatives, including proper waste disposal, spill containment, and emergency protocols (e.g., CHEMTREC contacts). Conduct risk assessments for toxicity and environmental impact, and document safety training for all personnel .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during this compound characterization?

- Methodological Answer : Apply a systematic contradiction analysis framework:

- Identify Discrepancies : Compare observed NMR/MS data with theoretical predictions or prior studies.

- Root-Cause Analysis : Test hypotheses (e.g., solvent effects, tautomerism, impurities) through controlled experiments (e.g., variable-temperature NMR).

- Statistical Validation : Use error propagation models and confidence intervals to quantify uncertainties in spectral interpretations .

Q. How can mechanistic studies of this compound’s reactivity be optimized using computational and experimental hybrid approaches?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map reaction pathways (e.g., iodination kinetics, transition states).

- Kinetic Isotope Effects (KIE) : Experimentally measure KIEs to validate computational predictions.

- In Situ Monitoring : Use techniques like UV-Vis or Raman spectroscopy to track intermediate formation.

Q. What methodologies are recommended for analyzing the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated degradation studies:

- Stress Testing : Expose the compound to heat, light, and humidity, monitoring decomposition via HPLC-MS.

- Kinetic Profiling : Use Arrhenius equations to predict shelf-life under standard storage conditions.

- Degradation Pathway Elucidation : Isolate and characterize degradation products to propose mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.